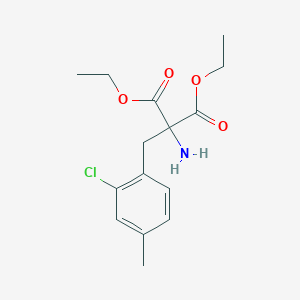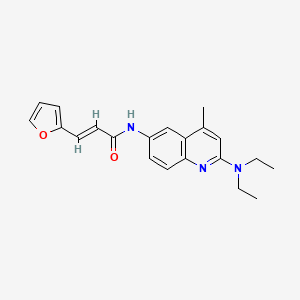
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a quinoline core substituted with a diethylamino group, a methyl group, and a furan-2-yl acrylamide moiety
Vorbereitungsmethoden
The synthesis of N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan-2-yl acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the acrylamide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism of action of N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide include:
N,N,N′,N′-Tetraethyl-1,2-di (2-furyl)-1,2-ethanediamine: This compound also contains a furan group and is used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H23N3O2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(E)-N-[2-(diethylamino)-4-methylquinolin-6-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)20-13-15(3)18-14-16(8-10-19(18)23-20)22-21(25)11-9-17-7-6-12-26-17/h6-14H,4-5H2,1-3H3,(H,22,25)/b11-9+ |
InChI-Schlüssel |
DRKXYVLEIYLCPW-PKNBQFBNSA-N |
Isomerische SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CO3)C(=C1)C |
Kanonische SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)NC(=O)C=CC3=CC=CO3)C(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



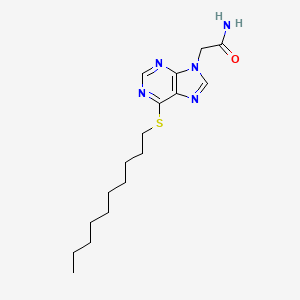

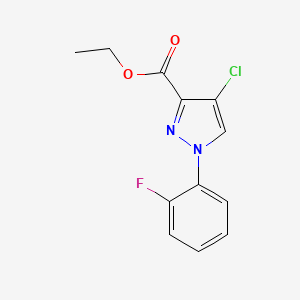
![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
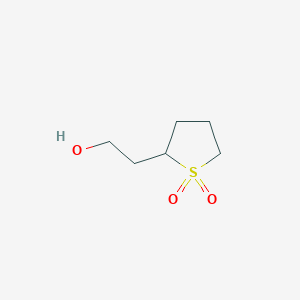
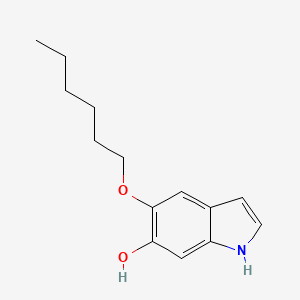
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
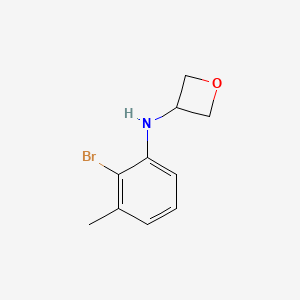
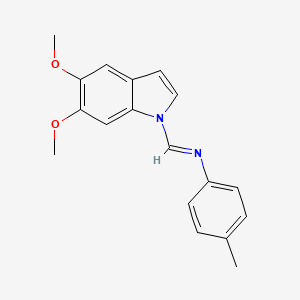
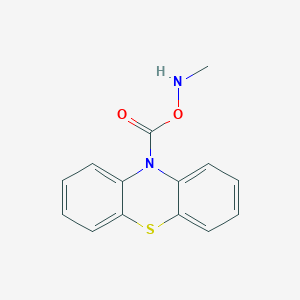
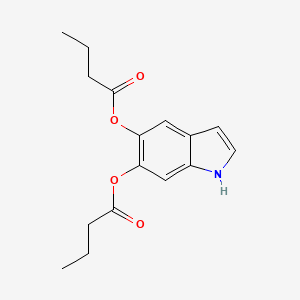
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
